Lepromin Diagnostic Specificity Versus Slit-Skin Smear, Biopsy, PCR, and Serology
Lepromin demonstrates a unique performance profile in leprosy diagnosis, characterized by low sensitivity but exceptionally high specificity at low dose. This stands in contrast to diagnostic tests that prioritize high sensitivity for case detection [1].
| Evidence Dimension | Diagnostic sensitivity and specificity |
|---|---|
| Target Compound Data | Sensitivity: 20–25% (low dose), 10–15% (high dose); Specificity: 95–100% (low dose), 60–70% (high dose) |
| Comparator Or Baseline | Slit-skin smear (Sens 50%, Spec 100%); Skin biopsy (Sens 49–70%, Spec 70–72%); PCR (Sens 67.9–81.5%, Spec 91.4–96.5%); PGL-1 serology (Sens 55.0–71.8%, Spec 86.9–93.9%) |
| Quantified Difference | Lepromin specificity at low dose (95–100%) exceeds that of skin biopsy (70–72%), PCR (91.4–96.5%), and serology (86.9–93.9%); sensitivity is 20–55 percentage points lower than alternative tests. |
| Conditions | Aggregated data from multiple clinical studies in leprosy patient populations. |
Why This Matters
This profile informs procurement decisions: lepromin is not a screening tool but a confirmatory or classification reagent where high specificity is paramount.
- [1] Chen KH, Lin CY, Su SB, Chen KT. Leprosy: A Review of Epidemiology, Clinical Diagnosis, and Management. J Trop Med. 2022;2022:8652062. doi:10.1155/2022/8652062, Table 2. View Source
